5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine
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Overview
Description
5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring attached to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by its attachment to the piperidine ring. The final step involves the introduction of the pyrimidine ring with a chloro substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine: shares similarities with other heterocyclic compounds containing pyrimidine, piperidine, and oxadiazole rings.
5-chloro-2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]pyrimidine: A similar compound with a thiadiazole ring instead of an oxadiazole ring.
5-chloro-2-[3-(5-methyl-1,3,4-triazol-2-yl)piperidin-1-yl]pyrimidine: A compound with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-8-16-17-11(19-8)9-3-2-4-18(7-9)12-14-5-10(13)6-15-12/h5-6,9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKJEDLCUYTDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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